(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 288270-43-9
VCID: VC4305169
InChI: InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-23-14-12(17)7-10(8-21-14)15(18,19)20/h1-8H/b6-5-
SMILES: C1=CC(=CC=C1C(=O)C=CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Molecular Formula: C15H8Cl2F3NOS
Molecular Weight: 378.19

(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one

CAS No.: 288270-43-9

Cat. No.: VC4305169

Molecular Formula: C15H8Cl2F3NOS

Molecular Weight: 378.19

* For research use only. Not for human or veterinary use.

(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one - 288270-43-9

Specification

CAS No. 288270-43-9
Molecular Formula C15H8Cl2F3NOS
Molecular Weight 378.19
IUPAC Name (Z)-1-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylprop-2-en-1-one
Standard InChI InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-23-14-12(17)7-10(8-21-14)15(18,19)20/h1-8H/b6-5-
Standard InChI Key QHZJPUADIYYWMJ-WAYWQWQTSA-N
SMILES C1=CC(=CC=C1C(=O)C=CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl

Introduction

(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a pyridine derivative, is a complex organic molecule notable for its potential applications in medicinal chemistry. The compound features a distinctive structure that combines several functional groups, including a pyridine ring, a chlorinated aromatic system, and a sulfanyl group. This unique configuration suggests diverse biological activities, making it a subject of interest in pharmaceutical research.

Synthesis Methods

The synthesis of (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one can be achieved through various synthetic routes, typically involving multi-step reactions. Common methodologies include:

  • Nucleophilic Substitution Reactions: Utilizing the sulfanyl group as a nucleophile to form bonds with electrophilic centers in the target molecule.

  • Aldol Condensation: This step may involve the reaction of aldehydes or ketones with enolates to form β-hydroxy carbonyl compounds, which can be dehydrated to yield the desired enone structure.

  • Functional Group Transformations: Modifications such as halogenation or trifluoromethylation can be performed to introduce specific substituents that enhance biological activity.

Biological Activity and Research Findings

Research has indicated that compounds featuring similar structural motifs exhibit various biological activities, including:

  • Anticancer Properties: Many pyridine derivatives have shown promise as potential anticancer agents due to their ability to interfere with cellular signaling pathways.

  • Antimicrobial Activity: The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties.

Recent studies utilizing molecular docking simulations suggest that (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one may act on specific biological targets, leading to inhibition of key enzymes involved in disease processes.

Analytical Techniques for Characterization

To confirm the identity and purity of synthesized compounds, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular structure and environment of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups based on characteristic absorption bands.

  • Mass Spectrometry (MS): Offers information on the molecular weight and fragmentation patterns, aiding in structural elucidation.

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